molecular formula C13H24N2O5S B6958483 Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-2-methylpropanoate

Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-2-methylpropanoate

Cat. No.: B6958483
M. Wt: 320.41 g/mol
InChI Key: ZZPVZOWWVQBOAI-UHFFFAOYSA-N
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Description

Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-2-methylpropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and an ester functional group, which is often involved in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-2-methylpropanoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Carbonyl Group: The carbonyl group is introduced through an acylation reaction, often using an acid chloride or anhydride.

    Formation of the Ester: The final esterification step involves reacting the intermediate with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-2-methylpropanoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The piperidine ring is a common feature in many drugs, suggesting that derivatives of this compound could exhibit biological activity such as enzyme inhibition or receptor modulation.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-2-methylpropanoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating them. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-2-methylpropanoate
  • Ethyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-2-methylpropanoate

Uniqueness

Methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-2-methylpropanoate is unique due to the specific combination of its functional groups, which confer distinct chemical properties. The presence of both the ethylsulfonyl and ester groups allows for a wide range of chemical reactions, making it a valuable compound for synthetic chemists.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S/c1-5-21(18,19)15-8-6-7-10(9-15)11(16)14-13(2,3)12(17)20-4/h10H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPVZOWWVQBOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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